Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate
Description
Properties
IUPAC Name |
ethyl 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-13-8(12)7(11)9-6-4-5(2)14-10-6/h4H,3H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDURGQHLMZRDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NOC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365184 | |
| Record name | ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
99356-63-5 | |
| Record name | ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of β-Keto Esters
Ethyl 2-ethoxymethylene acetoacetate, prepared from triethyl orthoformate and ethyl acetoacetate in acetic anhydride, reacts with hydroxylamine under basic conditions to form the isoxazole ring. Adjusting the substitution pattern of the β-keto ester could yield the 3-amino derivative:
$$
\text{Triethyl orthoformate} + \text{Ethyl acetoacetate} \xrightarrow{\text{Ac}2\text{O}} \text{Ethyl 2-ethoxymethylene acetoacetate} \xrightarrow{\text{NH}2\text{OH, base}} \text{Isoxazole derivative}
$$
Example Conditions from Patent CN102786489A :
- Reactants : Hydroxylamine hydrochloride, sodium hydroxide (pH 12.1).
- Solvent : Ethanol/water.
- Temperature : 25°C.
- Yield : 92.5% with 0.10% isomer content.
Acylation with Ethyl Oxalyl Chloride
The 5-methylisoxazole-3-amine undergoes acylation with ethyl oxalyl chloride to form the target compound. This step parallels carbamate-forming reactions in heterocyclic chemistry:
$$
\text{5-Methylisoxazole-3-amine} + \text{ClCO-COOEt} \xrightarrow{\text{Base}} \text{Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate}
$$
Optimized Reaction Parameters :
- Solvent : Anhydrous dichloromethane or tetrahydrofuran.
- Base : Triethylamine or pyridine (to neutralize HCl).
- Temperature : 0°C to room temperature.
- Workup : Aqueous extraction, drying (Na₂SO₄), and rotary evaporation.
Critical Analysis of Methodologies
Regioselectivity in Cyclization
The position of substituents on the isoxazole ring depends on the β-keto ester’s structure and reaction conditions. Patent CN102786489A achieved <1% isomer content by:
- Maintaining pH >12 during hydroxylamine addition.
- Using sodium hydroxide instead of weaker bases (e.g., sodium bicarbonate).
- Optimizing temperature (25°C) and reaction time (4 hours).
Table 1: Impact of Base and pH on Cyclization Efficiency
| Base | pH | Isomer Content | Yield (%) |
|---|---|---|---|
| NaOH | 12.1 | 0.10% | 92.5 |
| NaHCO₃ | 8.5 | 0.53% | 89.8 |
| Sodium acetate | 5.0 | 2.50% | 85.0 |
Acylation Efficiency
The amine’s nucleophilicity and steric environment dictate acylation success. Ethyl oxalyl chloride’s reactivity necessitates controlled addition to prevent diacylation or hydrolysis.
Key Considerations :
- Stoichiometry : 1:1 molar ratio of amine to acyl chloride.
- Solvent Polarity : Polar aprotic solvents enhance reactivity.
- Moisture Control : Anhydrous conditions prevent reagent decomposition.
Quality Control and Characterization
The final product’s purity is verified via:
Table 2: Typical Characterization Data
| Parameter | Value |
|---|---|
| Molecular Weight | 198.18 g/mol |
| Melting Point | Not reported |
| Purity (HPLC) | >99% |
| Isomer Content | <0.5% |
Industrial Scalability and Challenges
The patent CN102786489A highlights scalability advantages for analogous isoxazole esters:
- Low-Cost Raw Materials : Triethyl orthoformate (~$50/kg), ethyl acetoacetate (~$40/kg).
- Mild Conditions : Avoids high-pressure or high-temperature equipment.
- Waste Reduction : Aqueous workup minimizes organic solvent use.
Persistent Challenges :
- Amino Group Stability : 5-Methylisoxazole-3-amine may require inert atmosphere handling to prevent oxidation.
- Acyl Chloride Handling : Ethyl oxalyl chloride’s moisture sensitivity complicates large-scale use.
Chemical Reactions Analysis
Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Oxazole vs. Thiazole: The target compound’s 1,2-oxazole core differs from thiazole derivatives (e.g., ) in electronic properties.
- Ester vs. Carbamate : The carbamoylformate group in the target compound contrasts with carbamates in , which are often enzymatically hydrolyzed in biological systems.
Crystallographic and Physicochemical Properties
Crystallographic data for the target compound is unavailable, but related compounds provide insights:
Biological Activity
Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate is a compound with the molecular formula CHNO and a molecular weight of 198.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators. Notably, studies have demonstrated that this compound can inhibit tumor growth in vitro and in vivo models .
Target Pathways
The biological activity of this compound is linked to its interaction with specific biochemical pathways:
- Cell Cycle Regulation : The compound influences key proteins involved in cell cycle progression, leading to cell cycle arrest in cancer cells.
- Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Antimicrobial Mechanism : The compound disrupts bacterial membrane integrity and inhibits essential metabolic functions.
Case Study 1: Antimicrobial Efficacy
A study conducted on various strains of Escherichia coli and Staphylococcus aureus revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings suggest that the compound could serve as a potential lead for developing new antibiotics .
Case Study 2: Anticancer Activity
In a preclinical trial involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The study highlighted the compound's ability to induce apoptosis as evidenced by increased levels of cleaved caspases and PARP fragmentation .
Research Findings Summary Table
| Activity | Target | Effectiveness | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC: 32 µg/mL (E. coli), 16 µg/mL (S. aureus) | Disruption of cell wall synthesis |
| Anticancer | MCF-7 breast cancer cells | IC50: 25 µM | Induction of apoptosis via caspase activation |
Future Directions
Given the promising biological activities observed, future research should focus on:
- In vivo Studies : To further elucidate the pharmacokinetics and therapeutic potential.
- Mechanistic Studies : To fully understand the pathways affected by this compound.
- Formulation Development : Exploring delivery methods that enhance bioavailability and efficacy.
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate?
The compound can be synthesized via a two-step procedure:
Step 1 : React 5-methylisoxazole-3-carboxylic acid with 4-amino-4H-[1,2,4]triazole-3,5-dithiol in the presence of phosphorus oxychloride under reflux for ~5 hours. The intermediate is isolated by filtration and recrystallized from methanol .
Step 2 : The intermediate is treated with benzyl bromide in ethanol under reflux for 5 hours. The product is purified via recrystallization from ethanol.
Key considerations : Monitor reaction progress using TLC, and optimize solvent purity to avoid side reactions. Phosphorus oxychloride acts as a dehydrating agent, facilitating cyclization .
Basic: How is the crystal structure of this compound characterized experimentally?
X-ray diffraction (XRD) is the primary method:
- Data collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K. Typical parameters include θ range = 5.0–55.6°, absorption correction via SADABS, and refinement with SHELXL .
- Structural features : The compound crystallizes in an orthorhombic system (space group Pca21), with unit cell dimensions a = 16.271 Å, b = 5.380 Å, c = 16.700 Å. Planarity of the triazolothiadiazole core (r.m.s. deviation = 0.002 Å) and dihedral angles between heterocycles (6.33° and 42.95°) are critical for stability .
Basic: What safety protocols are essential for handling this compound?
- Inhalation/contact : Use fume hoods and PPE (gloves, lab coats). If exposed, move to fresh air and rinse eyes/skin with water for 15 minutes. Consult a physician immediately .
- Toxicity : Classified under Acute Toxicity Category 4 (oral/inhalation). Avoid ingestion; administer artificial respiration if breathing is impaired. Store in a cool, dry environment away from oxidizers .
Advanced: How do intermolecular interactions stabilize the crystal lattice?
The crystal packing is stabilized by:
- π-π stacking : Between the thiadiazole and oxazole rings (centroid distance = 3.4707 Å), forming columnar structures along the [010] axis .
- Hydrogen bonding : Graph set analysis (Etter’s formalism) can identify motifs like N–H···O and C–H···π interactions. These are critical for predicting solubility and polymorphism .
Advanced: Which computational tools are used for structural refinement and visualization?
- Refinement : SHELX programs (SHELXL for small-molecule refinement) are industry standards. Key parameters include R1 and wR2 values, with displacement parameters (Uiso) optimized via full-matrix least-squares .
- Visualization : ORTEP-3 (for thermal ellipsoid plots) and WinGX (for crystallographic data integration) provide robust graphical interfaces. Mercury (CCDC) is recommended for analyzing packing diagrams .
Advanced: How does the oxazole moiety influence bioactivity in drug discovery?
The 5-methyl-1,2-oxazol-3-yl group enhances:
- Pharmacophore interactions : Acts as a hydrogen-bond acceptor, improving binding to targets like COX-2 or viral proteases.
- Bioactivity : Derivatives exhibit anticancer, antibacterial, and anti-inflammatory properties. For example, sulfonamide derivatives (e.g., Compound 3b) show efficacy via inhibition of tumor cell proliferation (IC50 values < 10 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
